hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride
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Overview
Description
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its unique structure, which includes a fused furan and pyrrolidine ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, a mixture of a suitable furan derivative and an amine can be heated in the presence of hydrochloric acid to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride can be compared with other similar compounds, such as:
Hexahydro-1H-furo[3,4-c]pyrrole: This compound has a similar structure but lacks the hydrochloride group.
5-Benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: This derivative includes a benzyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-5-2-7-1-4(5)3-9-6;/h4-5,7H,1-3H2;1H |
InChI Key |
NQOAQBCMMKJMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C2CN1.Cl |
Origin of Product |
United States |
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